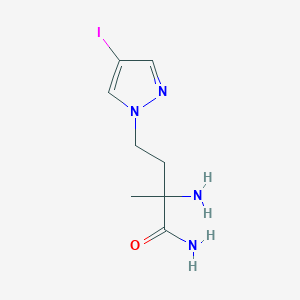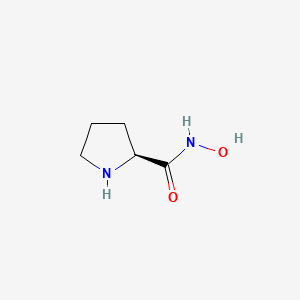
2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylbutanamide is a compound that features a pyrazole ring substituted with an iodine atom
Vorbereitungsmethoden
The synthesis of 2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylbutanamide typically involves the reaction of 4-iodo-1H-pyrazole with 2-amino-2-methylbutanamide under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The iodine atom on the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN₃) or potassium cyanide (KCN).
Wissenschaftliche Forschungsanwendungen
2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylbutanamide involves its interaction with specific molecular targets. The iodine atom on the pyrazole ring can form halogen bonds with target proteins, influencing their activity. Additionally, the amino group can participate in hydrogen bonding, further stabilizing the compound-protein complex.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylbutanamide include:
2-Amino-4-(4-bromo-1h-pyrazol-1-yl)-2-methylbutanamide: This compound has a bromine atom instead of iodine, which may result in different reactivity and binding properties.
2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanamide: The presence of a chlorine atom can also influence the compound’s chemical behavior and interactions.
2-Amino-4-(4-fluoro-1h-pyrazol-1-yl)-2-methylbutanamide: Fluorine substitution can lead to unique properties due to the high electronegativity of fluorine.
Eigenschaften
Molekularformel |
C8H13IN4O |
|---|---|
Molekulargewicht |
308.12 g/mol |
IUPAC-Name |
2-amino-4-(4-iodopyrazol-1-yl)-2-methylbutanamide |
InChI |
InChI=1S/C8H13IN4O/c1-8(11,7(10)14)2-3-13-5-6(9)4-12-13/h4-5H,2-3,11H2,1H3,(H2,10,14) |
InChI-Schlüssel |
RQSRZJJWPPYQDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCN1C=C(C=N1)I)(C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(Tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine](/img/structure/B13644474.png)

![2-[(2Z)-2-[[3,27-bis(2-butyloctyl)-23-[(Z)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-8,22-di(nonyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-dichloro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13644485.png)



![[(1-Allyl-1h-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B13644519.png)



